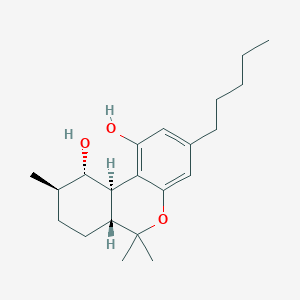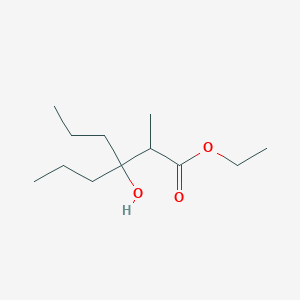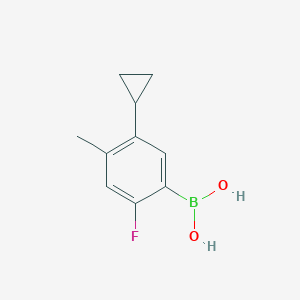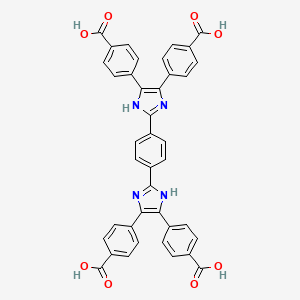
4,4',4'',4'''-(1,4-Phenylenebis(1H-imidazole-2,4,5-triyl))tetrabenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’‘,4’‘’-(1,4-Phenylenebis(1H-imidazole-2,4,5-triyl))tetrabenzoic acid is a complex organic compound with the molecular formula C40H26N4O8 and a molecular weight of 690.67 g/mol . This compound is characterized by its unique structure, which includes multiple imidazole and benzoic acid groups. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and materials science.
Vorbereitungsmethoden
The synthesis of 4,4’,4’‘,4’‘’-(1,4-Phenylenebis(1H-imidazole-2,4,5-triyl))tetrabenzoic acid involves multiple steps, typically starting with the preparation of the imidazole and benzoic acid precursors. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). The final product is obtained through a series of condensation and cyclization reactions .
- Preparation of the imidazole precursor.
- Condensation with benzoic acid derivatives.
- Purification through recrystallization or chromatography.
Analyse Chemischer Reaktionen
4,4’,4’‘,4’‘’-(1,4-Phenylenebis(1H-imidazole-2,4,5-triyl))tetrabenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced imidazole or benzoic acid groups.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4,4’,4’‘,4’‘’-(1,4-Phenylenebis(1H-imidazole-2,4,5-triyl))tetrabenzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of metal-organic frameworks (MOFs) and other complex organic structures.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in therapeutic formulations.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials
Wirkmechanismus
The mechanism of action of 4,4’,4’‘,4’‘’-(1,4-Phenylenebis(1H-imidazole-2,4,5-triyl))tetrabenzoic acid involves its interaction with various molecular targets. The imidazole rings can coordinate with metal ions, forming stable complexes that are useful in catalysis and materials science. The benzoic acid groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,4’,4’‘,4’‘’-(1,4-Phenylenebis(1H-imidazole-2,4,5-triyl))tetrabenzoic acid include:
4,4’,4’‘,4’‘’-(1,4-Phenylenebis(1H-imidazole-2,4,5-triyl))tetrabenzoic acid: This compound is unique due to its multiple imidazole and benzoic acid groups, which provide a high degree of functionality and versatility.
4,4’,4’‘,4’‘’-(1,4-Phenylenebis(1H-imidazole-2,4,5-triyl))tetrabenzoic acid: Similar in structure but may have different substituents or functional groups, leading to variations in reactivity and applications
Eigenschaften
Molekularformel |
C40H26N4O8 |
|---|---|
Molekulargewicht |
690.7 g/mol |
IUPAC-Name |
4-[2-[4-[4,5-bis(4-carboxyphenyl)-1H-imidazol-2-yl]phenyl]-4-(4-carboxyphenyl)-1H-imidazol-5-yl]benzoic acid |
InChI |
InChI=1S/C40H26N4O8/c45-37(46)27-13-1-21(2-14-27)31-32(22-3-15-28(16-4-22)38(47)48)42-35(41-31)25-9-11-26(12-10-25)36-43-33(23-5-17-29(18-6-23)39(49)50)34(44-36)24-7-19-30(20-8-24)40(51)52/h1-20H,(H,41,42)(H,43,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52) |
InChI-Schlüssel |
QWQIHSJDAZWJOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C5=NC(=C(N5)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4S,5S,6R)-2-[(1S,3R,4R)-3,4-dihydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14078949.png)


![tert-butyl (R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B14078958.png)
![4,5-Dibromo-2-[(2-chlorophenyl)methyl]-3(2H)-pyridazinone](/img/structure/B14078965.png)
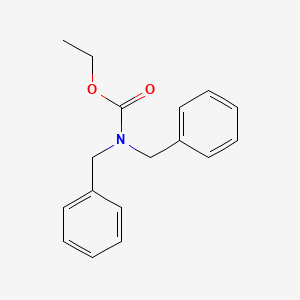
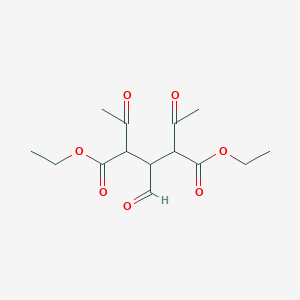
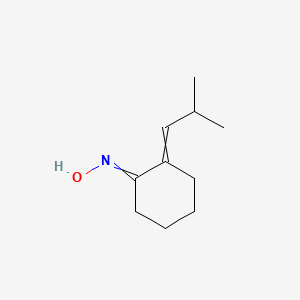
![1-[4-(Methanesulfonyl)phenyl]-2-[1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B14078983.png)
